

Comprehensive Analytical Characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Cat. No.: B1583956

[Get Quote](#)

Abstract: This document provides a detailed guide to the analytical methods for the comprehensive characterization of **1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid** (CAS: 352673-16-6), a key building block in pharmaceutical synthesis. The protocols herein are designed to ensure structural confirmation, purity assessment, and quality control, which are critical for regulatory compliance and the success of drug development programs. We will cover a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to provide field-proven insights for robust and reproducible results.

Introduction

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is a substituted piperidine derivative. Such scaffolds are of significant interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous approved drugs. The precise structural features of this molecule—a tertiary amide linkage, a carboxylic acid functional group, and a chlorinated aromatic ring—necessitate a multi-faceted analytical approach for unambiguous characterization. The identity, purity, and stability of this intermediate directly impact the quality and safety of the final active pharmaceutical ingredient (API).

This application note details a self-validating system of analytical protocols. By combining chromatographic techniques for separation and purity with spectroscopic methods for structural elucidation, researchers can establish a comprehensive quality profile for this compound.

Physicochemical Properties Summary

Property	Value	Source
CAS Number	352673-16-6	[1] [2]
Molecular Formula	C ₁₃ H ₁₄ CINO ₃	[2]
Molecular Weight	267.71 g/mol	[2]
IUPAC Name	1-(2-chlorobenzoyl)piperidine-4-carboxylic acid	[1]

Chromatographic Methods for Purity and Quantification

Chromatographic methods are essential for separating the target compound from impurities, including starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC)

Principle of Analysis: Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile organic molecules like our target compound. The molecule, being moderately polar, will partition between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content of the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. The 2-chlorobenzoyl group contains a strong chromophore, making UV detection highly effective.

Experimental Protocol: RP-HPLC with UV Detection

- Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Sample Preparation:

- Accurately weigh 5 mg of **1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid**.
- Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.
- Further dilute to a working concentration of approximately 50 µg/mL using the same diluent.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) can be considered if peak shape is poor or retention is insufficient, a technique validated for other piperidine-containing compounds.[\[3\]](#)

Parameter	Recommended Setting	Rationale
Column	C18, 250 x 4.6 mm, 5 µm	Standard for small molecules; provides good resolution.
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid and protonates the amide to ensure consistent interaction.
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile	Acetonitrile is a common organic modifier with low UV cutoff.
Gradient	0-25 min: 10% to 90% B; 25-30 min: 90% B	A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Maintains consistent retention times and improves peak symmetry.
Detection	DAD at 210 nm & 254 nm	254 nm detects the aromatic ring; 210 nm detects the amide and carboxyl groups, providing comprehensive impurity detection.
Injection Vol.	10 µL	A typical volume for analytical HPLC.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time serves as a qualitative identifier under specific conditions.

Workflow Visualization:

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Analysis: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility of the carboxylic acid, pre-column derivatization is mandatory to convert the polar -COOH group into a more volatile and thermally stable ester or silyl ester.^[4] This process also prevents peak tailing and improves chromatographic performance. The mass spectrometer fragments the derivatized molecule in a reproducible manner, providing a "fingerprint" mass spectrum for structural confirmation.

Experimental Protocol: Derivatization and GC-MS Analysis

- **Derivatization (Silylation):**
 - Place ~1 mg of the sample in a 2 mL reaction vial.
 - Add 200 µL of anhydrous pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
 - Cap the vial tightly and heat at 70°C for 30 minutes.
 - Cool the vial to room temperature before injection.
- **Instrumentation:** A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
- **GC-MS Conditions:**

Parameter	Recommended Setting	Rationale
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m	A low-polarity 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of derivatized compounds.[5][6]
Carrier Gas	Helium at 1.0 mL/min (constant flow)	Inert and provides good chromatographic efficiency.
Injector Temp.	280 °C	Ensures rapid volatilization of the derivatized analyte.
Oven Program	100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min	A temperature ramp effectively separates components with different boiling points.
MS Source Temp.	230 °C	Standard temperature to promote ionization while minimizing thermal degradation.
MS Quad Temp.	150 °C	Standard quadrupole temperature.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard EI energy provides reproducible fragmentation patterns for library matching.
Mass Range	40 - 550 m/z	Covers the expected mass of the derivatized molecule and its fragments.

Data Interpretation: The Total Ion Chromatogram (TIC) is used to assess purity. The mass spectrum of the main peak should be consistent with the trimethylsilyl (TMS) ester of the target molecule. Key fragments would include the loss of a silyl group, the chlorobenzoyl moiety, and fragments of the piperidine ring.

Workflow Visualization:

Caption: Workflow for GC-MS analysis including the mandatory derivatization step.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive information about the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: NMR is the most powerful tool for *de novo* structure elucidation. ^1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR identifies all unique carbon atoms in the molecule. The presence of the amide bond can lead to rotational isomers (rotamers), which may result in peak broadening or duplication of signals for adjacent nuclei, particularly in the piperidine ring.[\[7\]](#)

Experimental Protocol:

- **Sample Preparation:** Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆. DMSO-d₆ is often preferred as it effectively solubilizes both the carboxylic acid and the amide functionalities and allows for the observation of the acidic proton.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **Experiments:** Acquire standard ^1H , ^{13}C , and consider 2D experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) for unambiguous assignment.

Expected Spectral Data: The following table outlines the predicted chemical shifts (δ) in ppm. These are estimates and will be influenced by solvent, concentration, and temperature.

¹ H NMR	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Carboxylic Acid	~12.0	br s	1H	-COOH
Aromatic	7.3 - 7.6	m	4H	2-Chlorobenzoyl-H
Piperidine	3.0 - 4.5	m (broad)	4H	H2, H6 (adjacent to N)
Piperidine	~2.5	m	1H	H4 (methine)
Piperidine	1.5 - 2.2	m (broad)	4H	H3, H5 (adjacent to C4)

¹³ C NMR	Predicted δ (ppm)	Assignment
Carboxylic Acid	~175	-COOH
Amide Carbonyl	~168	-C(O)N-
Aromatic	127 - 135	2-Chlorobenzoyl-C
Piperidine	~40 - 45	C2, C6 (adjacent to N)
Piperidine	~40	C4 (methine)
Piperidine	~28	C3, C5

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Analysis: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable technique for confirming the presence of key structural motifs.[\[8\]](#)

Experimental Protocol:

- Instrumentation: An FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Absorption Bands: The spectrum will be a composite of the vibrations from the carboxylic acid, tertiary amide, and substituted aromatic ring.[9][10]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500 - 3300 (broad)	O-H stretch	Carboxylic Acid
2850 - 3000	C-H stretch	Aliphatic (Piperidine)
~1710	C=O stretch	Carboxylic Acid Dimer
~1640	C=O stretch (Amide I)	Tertiary Amide
1400 - 1500	C=C stretch	Aromatic Ring
~1250	C-N stretch	Amide/Piperidine
1000 - 1100	C-O stretch	Carboxylic Acid
750 - 800	C-Cl stretch	Aryl Halide

Elemental Analysis

Principle of Analysis: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen through combustion analysis. This technique is used to confirm the empirical formula of a synthesized compound, serving as a fundamental check of its atomic composition.

Protocol and Data Presentation: A small, precisely weighed amount of the sample is combusted in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. The percentage of chlorine can be determined by methods such as Schöniger flask combustion followed by titration. The experimental results should align with the theoretical values calculated from the molecular formula.

Element	Theoretical Mass % (for $C_{13}H_{14}ClNO_3$)	Found (%)
Carbon (C)	58.32	
Hydrogen (H)	5.27	
Chlorine (Cl)	13.24	
Nitrogen (N)	5.23	
Oxygen (O)	17.93	

Trustworthiness Through Orthogonal Methods: The power of this analytical workflow lies in its orthogonality. HPLC confirms the sample's purity, ensuring that the spectroscopic data is representative of the main component. NMR and MS provide definitive structural information, which is then corroborated by the presence of expected functional groups in the FTIR spectrum. Finally, elemental analysis confirms the fundamental atomic composition. Agreement across all these techniques provides an exceptionally high degree of confidence in the identity and quality of **1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid**.

References

- Crystal Growth, Spectroscopic (FT-IR, FT-Raman, NMR, UV-Vis), Thermal and Optical Properties of 4-chloro-N-{{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate Single Crystal. (n.d.).
- Supuran, C. T., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
- Chemsrc. (n.d.). **1-(2-chlorobenzoyl)piperidine-4-carboxylic acid**.
- Wojtowicz, D., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from *Mycobacterium tuberculosis*. PubMed Central.
- PubChem. (n.d.). 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid.
- Li, Y., et al. (2022). Comparative bioactivity evaluation and metabolic profiling of different parts of *Duhaldea nervosa* based on GC-MS and LC-MS. National Institutes of Health.
- SpectraBase. (n.d.). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine.
- ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid.
- ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- Google Patents. (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- MDPI. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine-Phenytoin Salt.
- Neupane, D., et al. (2022). Estimation of drug-likeness properties of GC-MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. PubMed Central.
- MDPI. (2022). GC-MS Analysis of the Phytochemical Constituents, Safety Assessment, Wound Healing and Anti-Inflammatory Activities of Cucurbita pepo Leaf Extract in Rats.
- PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid.
- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- MDPI. (2024). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection.
- PubMed. (2012). Spectrophotometric, FTIR and theoretical studies of the charge-transfer complexes between isoniazid (pyridine-4-carboxylic acid hydrazide) and the acceptors....
- ResearchGate. (2019). (PDF) Infrared(IR) Charactizations and physicochemical properties of Schiff base compound....
- ResearchGate. (2015). (PDF) Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines.
- NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid.
- ResearchGate. (2020). Phytochemical and GC-MS Analysis of Bioactive Compounds from Balanites aegyptiaca.
- ResearchGate. (2019). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
- PubMed. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents....
- PubMed. (2003). Substituted 5-arylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS#:352673-16-6 | 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | Chemsric [chemsrc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of drug-likeness properties of GC-MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijert.org [ijert.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Spectrophotometric, FTIR and theoretical studies of the charge-transfer complexes between isoniazid (pyridine-4-carboxylic acid hydrazide) and the acceptors (p-chloranil, chloranilic acid and tetracyanoethylene) in acetonitrile, their association constants, thermodynamic properties and other related properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comprehensive Analytical Characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583956#analytical-methods-for-1-2-chlorobenzoyl-piperidine-4-carboxylic-acid-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com